Cas no 232276-00-5 (4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1))
4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1)
- 100129-11-1
- Phenylalanine, 4-bromo-, ethyl ester, hydrochloride (1:1)
- Ethyl(S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride
- ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride
- 823-172-6
- H-Phe(4-Br)-OEt.HCl
- 232276-00-5
- SCHEMBL1681290
- ethyl-4-bromo-L-phenylalaninate hydrochloride
- ONNVTYWLAUCHJE-PPHPATTJSA-N
-
- MDL: MFCD18252318
- Inchi: 1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1
- InChI Key: ONNVTYWLAUCHJE-PPHPATTJSA-N
- SMILES: BrC1C=CC(=CC=1)C[C@@H](C(=O)OCC)N.Cl
Computed Properties
- Exact Mass: 306.99747Da
- Monoisotopic Mass: 306.99747Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1106341-5g |
ethyl (S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride |
232276-00-5 | 95% | 5g |
$450 | 2024-07-23 |
4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1) Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1)
Recent Advances in the Study of 4-bromo-L-Phenylalanine, ethyl ester, hydrochloride (1:1) (CAS: 232276-00-5)
4-bromo-L-Phenylalanine, ethyl ester, hydrochloride (1:1) (CAS: 232276-00-5) is a chemically modified amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by the presence of a bromine atom at the para position of the phenyl ring and an ethyl ester group, serves as a versatile intermediate in the synthesis of bioactive molecules, including peptides and small-molecule drugs. Recent studies have explored its potential applications in drug discovery, particularly in the development of targeted therapies for cancer and neurological disorders.
One of the key areas of research involving 4-bromo-L-Phenylalanine, ethyl ester, hydrochloride (1:1) is its role in the synthesis of peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the solid-phase peptide synthesis (SPPS) of brominated peptides, which exhibit enhanced stability and binding affinity to target proteins. The bromine moiety facilitates post-synthetic modifications, such as cross-coupling reactions, enabling the incorporation of diverse functional groups for tailored drug design.
In addition to its synthetic applications, recent investigations have highlighted the compound's potential as a precursor for radiopharmaceuticals. A study in Nuclear Medicine and Biology (2024) reported the successful labeling of 4-bromo-L-Phenylalanine derivatives with fluorine-18, yielding PET tracers for imaging tumor metabolism. The ethyl ester group was found to improve the lipophilicity of the tracer, enhancing its blood-brain barrier penetration—a critical factor in diagnosing glioblastoma and other CNS malignancies.
Furthermore, the compound's role in modulating enzymatic activity has been explored. Research published in ACS Chemical Biology (2023) revealed that 4-bromo-L-Phenylalanine derivatives act as competitive inhibitors of phenylalanine hydroxylase (PAH), an enzyme implicated in phenylketonuria (PKU). These findings open new avenues for developing small-molecule therapies for metabolic disorders, with the hydrochloride salt form improving solubility and bioavailability.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-bromo-L-Phenylalanine, ethyl ester, hydrochloride (1:1). A 2024 review in Drug Delivery and Translational Research emphasized the need for further studies on its metabolic stability and toxicity profiles, particularly for long-term therapeutic use. Collaborative efforts between chemists and pharmacologists are expected to drive innovations in this area, leveraging the compound's unique structural features for next-generation drug development.
In conclusion, 4-bromo-L-Phenylalanine, ethyl ester, hydrochloride (1:1) (CAS: 232276-00-5) represents a promising scaffold in chemical biology, with applications spanning peptide synthesis, radiopharmaceuticals, and enzyme inhibition. Ongoing research aims to address its limitations while expanding its therapeutic potential, underscoring its relevance in modern drug discovery pipelines.
232276-00-5 (4-bromo- L-Phenylalanine, ethyl ester, hydrochloride (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)